2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide
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Overview
Description
2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide is a synthetic organic compound that belongs to the class of naphthalen-1-yloxy derivatives This compound is characterized by the presence of a naphthalene ring, an oxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a halogenated naphthalene derivative. This intermediate is then reacted with a suitable nucleophile to introduce the oxy group.
Formation of the Propanamide Moiety: The propanamide moiety is introduced through the reaction of the naphthalen-1-yloxy intermediate with a suitable amine and a carboxylic acid derivative under appropriate conditions.
Formation of the Final Compound: The final step involves the reaction of the propanamide intermediate with a phenylprop-2-enylideneamine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring or the propanamide moiety are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or oxygen atoms.
Scientific Research Applications
2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-naphthalen-1-yloxy-N-phenylacetamide: This compound is similar in structure but lacks the propanamide moiety.
2-naphthalen-1-yloxy-N-(2-phenylethyl)acetamide: This compound has a similar naphthalene ring and oxy group but differs in the amide moiety.
Uniqueness
2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-17(26-21-15-7-13-19-12-5-6-14-20(19)21)22(25)24-23-16-8-11-18-9-3-2-4-10-18/h2-17H,1H3,(H,24,25)/b11-8+,23-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMDOIHCWLJGFS-IIXAAWDWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C=C/C1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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